molecular formula C7H5ClINO2 B14786093 4-Amino-3-chloro-2-iodobenzoic acid

4-Amino-3-chloro-2-iodobenzoic acid

Katalognummer: B14786093
Molekulargewicht: 297.48 g/mol
InChI-Schlüssel: HCXHRFLYGZJLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-chloro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis

Vorbereitungsmethoden

The synthesis of 4-Amino-3-chloro-2-iodobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-Amino-3-chlorobenzoic acid using iodine and an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-Amino-3-chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of amino, chloro, and iodo groups makes it susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines and other derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, forming biaryl and other complex structures.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-chloro-2-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Amino-3-chloro-2-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-chloro-2-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:

    4-Amino-3-iodobenzoic acid: Lacks the chloro substituent, making it less versatile in certain synthetic applications.

    4-Chloro-2-iodobenzoic acid: Lacks the amino group, which may reduce its reactivity in certain biochemical assays.

    2-Iodobenzoic acid: Lacks both the amino and chloro groups, making it less reactive in substitution reactions.

The presence of multiple functional groups in this compound enhances its reactivity and versatility, making it a unique and valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H5ClINO2

Molekulargewicht

297.48 g/mol

IUPAC-Name

4-amino-3-chloro-2-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

HCXHRFLYGZJLDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)I)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.